Hydrazinecarboxamide-13C Monohydrochloride
Overview
Description
Hydrazinecarboxamide-13C Monohydrochloride is a labeled compound used primarily in scientific research. It is an intermediate in the synthesis of 1-Amino Hydantoin-13C3, a metabolite of Nitrofuran. This compound is significant due to its stable isotope labeling, which is useful in various analytical and research applications.
Preparation Methods
Hydrazinecarboxamide-13C Monohydrochloride is synthesized using hydrazine hydrate and urea as raw materials. The process involves condensation to obtain semicarbazide liquid, followed by acidification and complexation with hydrochloric acid. The product is then obtained through water-cooling crystallization . This method is efficient and allows for the production of the compound on an industrial scale.
Chemical Reactions Analysis
Hydrazinecarboxamide-13C Monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution, where reagents like alkyl halides are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding oxides, while reduction can yield hydrazine derivatives .
Scientific Research Applications
Hydrazinecarboxamide-13C Monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various compounds, including labeled metabolites.
Biology: The compound is utilized in metabolic studies to trace biochemical pathways.
Medicine: It plays a role in drug development, particularly in the synthesis of labeled pharmaceuticals for pharmacokinetic studies.
Industry: The compound is used in the production of environmental and food contaminants, as well as heat processing contaminants
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide-13C Monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit β-glucuronidase activity, which is involved in the hydrolysis of β-D-glucuronic acid residues from conjugates. This inhibition can affect various biological processes, including detoxification and excretion of xenobiotics .
Comparison with Similar Compounds
Hydrazinecarboxamide-13C Monohydrochloride can be compared with other similar compounds such as:
Semicarbazide Hydrochloride: Similar in structure but lacks the 13C labeling.
Amino(13C)urea Hydrochloride: Another labeled compound used in similar applications.
Hydrazinecarboxamide: The non-labeled version of the compound.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for tracing and analytical studies .
Properties
IUPAC Name |
amino(13C)urea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i1+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQYBDSXTDXSHY-YTBWXGASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(N)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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